molecular formula C22H19NO5S B4193339 dimethyl 2-{[(2-naphthylthio)acetyl]amino}terephthalate

dimethyl 2-{[(2-naphthylthio)acetyl]amino}terephthalate

Cat. No. B4193339
M. Wt: 409.5 g/mol
InChI Key: NWCMSWIOLYKBAY-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(2-naphthylthio)acetyl]amino}terephthalate, also known as DNAT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DNAT is a terephthalic acid derivative that contains a thioester functional group and a naphthalene moiety. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of dimethyl 2-{[(2-naphthylthio)acetyl]amino}terephthalate is not fully understood, but it is believed to involve the formation of a covalent bond between the thioester functional group in this compound and the target molecule. This covalent bond formation results in the activation or inhibition of the target molecule, depending on the nature of the target molecule and the functional group attached to this compound.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects and reduce oxidative stress in cells. In addition, this compound has been shown to have low toxicity in cells and animals, making it a promising candidate for drug delivery and other applications.

Advantages and Limitations for Lab Experiments

Dimethyl 2-{[(2-naphthylthio)acetyl]amino}terephthalate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound can also be conjugated with different molecules, making it a versatile tool for various applications. However, this compound has limitations in terms of its solubility and biocompatibility, which can affect its efficacy in certain applications.

Future Directions

There are several future directions for dimethyl 2-{[(2-naphthylthio)acetyl]amino}terephthalate research, including the development of new synthesis methods, the exploration of its potential applications in drug delivery and imaging, and the study of its mechanism of action and biochemical effects in more detail. This compound can also be modified to improve its solubility and biocompatibility, making it more effective in certain applications. Overall, this compound has great potential for various applications and warrants further research.
Conclusion
In conclusion, this compound is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively. This compound has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound has limitations in terms of its solubility and biocompatibility, which can affect its efficacy in certain applications. Future research on this compound should focus on the development of new synthesis methods, the exploration of its potential applications in drug delivery and imaging, and the study of its mechanism of action and biochemical effects in more detail.

Scientific Research Applications

Dimethyl 2-{[(2-naphthylthio)acetyl]amino}terephthalate has been studied for its potential applications in various fields, including drug delivery, fluorescence imaging, and chemical sensing. This compound has been used as a fluorescent probe for the detection of metal ions and as a chemical sensor for the detection of nitroaromatic compounds. This compound has also been used as a drug carrier for the delivery of anticancer drugs to cancer cells. The thioester functional group in this compound allows for the conjugation of drugs, peptides, and proteins, which can be released in a controlled manner.

properties

IUPAC Name

dimethyl 2-[(2-naphthalen-2-ylsulfanylacetyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5S/c1-27-21(25)16-8-10-18(22(26)28-2)19(12-16)23-20(24)13-29-17-9-7-14-5-3-4-6-15(14)11-17/h3-12H,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCMSWIOLYKBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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